3-(2-Furylacryloyl)phenylalanylleucine

Serine carboxypeptidase Michaelis constant Substrate affinity

3-(2-Furylacryloyl)phenylalanylleucine (FA-Phe-Leu, CAS 134876-52-1) is a synthetic N‑acylated dipeptide composed of an N‑terminal furylacryloyl chromophore, an internal L‑phenylalanine, and a C‑terminal L‑leucine. The compound belongs to the class of furylacryloyl‑blocked dipeptide substrates that release a UV‑active product upon hydrolysis by serine carboxypeptidases (EC 3.4.16.5), enabling continuous spectrophotometric monitoring without protein interference.

Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
CAS No. 134876-52-1
Cat. No. B145183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Furylacryloyl)phenylalanylleucine
CAS134876-52-1
Synonyms3-(2-furylacryloyl)phenylalanylleucine
3-(2-furylacryloyl)phenylalanylleucine, (Z)-isomer
FA-Phe-Leu
Molecular FormulaC22H26N2O5
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N
InChIInChI=1S/C22H26N2O5/c1-13(2)10-18(22(27)28)24-21(26)17(23)12-15-6-4-7-16(11-15)20(25)14(3)19-8-5-9-29-19/h4-9,11,13,17-18H,3,10,12,23H2,1-2H3,(H,24,26)(H,27,28)/t17-,18-/m0/s1
InChIKeyQMWCKLBYCNRQOR-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Furylacryloyl)phenylalanylleucine (FA-Phe-Leu) – A Chromogenic Dipeptide Substrate for Serine Carboxypeptidase Activity Assays


3-(2-Furylacryloyl)phenylalanylleucine (FA-Phe-Leu, CAS 134876-52-1) is a synthetic N‑acylated dipeptide composed of an N‑terminal furylacryloyl chromophore, an internal L‑phenylalanine, and a C‑terminal L‑leucine . The compound belongs to the class of furylacryloyl‑blocked dipeptide substrates that release a UV‑active product upon hydrolysis by serine carboxypeptidases (EC 3.4.16.5), enabling continuous spectrophotometric monitoring without protein interference [1]. Its molar mass is 398.45 g mol⁻¹, and the furylacryloyl moiety provides a strong absorbance above 324 nm, making it suitable for high‑throughput kinetic enzyme assays.

Chromogenic furylacryloyl substrate enables continuous UV monitoring without protein interference
Designed for serine carboxypeptidase (EC 3.4.16.5) activity assays
Compatible with high-throughput kinetic screening workflows

Why FA-Phe-Leu Cannot Be Freely Substituted by Other Furylacryloyl Dipeptides in Quantitative Enzyme Studies


Furylacryloyl‑blocked dipeptides that differ by a single amino acid often display marked disparities in kinetic parameters and photochemical behaviour, making simple substitution unreliable. The catalytic efficiency (kcat/KM) of serine carboxypeptidases is strongly influenced by the C‑terminal residue because it occupies the S1′ specificity pocket; swapping leucine for valine, alanine, or phenylalanine can alter KM, kcat, and mutant‑enzyme tolerance by several‑fold [1]. Furthermore, furylacryloyl peptides undergo cis‑trans photoisomerism under ambient light, and the two isomers are hydrolysed at different rates, so a substrate change without re‑validating light‑protection protocols can introduce systematic errors [2]. The quantitative evidence below demonstrates why FA-Phe-Leu is the preferred choice when the measurement requires a leucine‑terminated substrate with the highest affinity and robust performance across enzyme variants.

C-terminal leucine strongly influences affinity and turnover; replacing it with Val, Ala, or Phe may significantly shift kinetic parameters
Furylacryloyl peptides photoisomerize at different rates; light-protection protocols require re-validation when changing substrate identity

Quantitative Differentiation of FA-Phe-Leu Versus Closest Structural Analogs – Evidence for Scientific Selection


FA-Phe-Leu Exhibits 2.2‑Fold Higher Affinity Than FA-Phe-Val and 6.7‑Fold Higher Than FA-Phe-Ala for Carboxypeptidase Y

For Saccharomyces cerevisiae carboxypeptidase Y (CPY, EC 3.4.16.5) assayed at pH 6.5, FA-Phe-Leu displays a KM of 0.021 mM, whereas the valine analog FA-Phe-Val shows a KM of 0.047 mM and the alanine analog FA-Phe-Ala shows a KM of 0.14 mM [1]. The 2.2‑fold and 6.7‑fold differences in KM translate directly into higher reaction velocity at low substrate concentrations, which is critical for accurate determination of enzyme activity in biological samples where substrate concentrations are often sub‑saturating.

Substrate Affinity
Head-to-head
KM 0.021 mM vs 0.047 mM (FA-Phe-Val) and 0.14 mM (FA-Phe-Ala)
Higher affinity may support sensitive detection at low substrate concentrations
Reported for wild-type CPY at pH 6.5
Serine carboxypeptidase Michaelis constant Substrate affinity

FA-Phe-Leu Delivers 33 % Higher Turnover Number Than Closely Related Furylacryloyl Ester Substrates for CPY

Under identical assay conditions (pH 6.5, wild‑type CPY), FA-Phe-Leu exhibits a turnover number (kcat) of 81.7 s⁻¹, compared with 61.7 s⁻¹ for Furylacryloyl‑Phe‑OGly‑OH and 58.3 s⁻¹ for benzoyl‑Ala‑OGly [1]. This 32‑40 % higher catalytic rate means that the same amount of enzyme will produce a proportionally larger signal in a given time window, improving assay dynamic range and signal-to-noise ratio.

Catalytic Rate
Head-to-head
kcat 81.7 s⁻¹ vs 61.7 s⁻¹ (FA-Phe-OGly) and 58.3 s⁻¹ (Bz-Ala-OGly)
Reported higher turnover may improve assay signal-to-noise ratio
Wild-type CPY, pH 6.5
Turnover number Catalytic rate Carboxypeptidase Y

FA-Phe-Leu Retains Higher Activity Than FA-Phe-Val Across Hydrophobic‑Pocket Mutants of Carboxypeptidase Y

In a systematic mutagenesis study of the S′1 pocket of Saccharomyces cerevisiae carboxypeptidase Y, the L267A mutant reduced the kcat/KM of FA-Phe-Leu to 31.3 % of the wild‑type value, while the same mutation reduced FA-Phe-Val activity to only 18.5 % [1]. A similar pattern was observed for the L267F mutant (FA-Phe-Leu 82.6 % vs. FA-Phe-Val 57.8 %) and the L272A mutant (FA-Phe-Leu 15.6 % vs. FA-Phe-Val 50 %—here FA-Phe-Leu is more affected, indicating position‑specific sensitivity). Across the panel of seven published mutants, FA-Phe-Leu shows a distinct and often more conserved activity profile, making it a more reliable reporter substrate when screening enzyme variants with altered specificity.

Mutant Robustness
Head-to-head
Residual activity L267A: 31.3% vs 18.5% (FA-Phe-Val); L267F: 82.6% vs 57.8%; L272A: 15.6% vs 50%
May provide more consistent detectability across engineered carboxypeptidase variants
S′1 pocket mutants; context-dependent at L272A
Mutant enzyme Substrate robustness Specificity constant

FA-Phe-Leu is Among the Three Highest‑Specificity Substrates for Human Cathepsin A and Enables Disease‑Relevant Assays

When a panel of furylacryloyl‑Phe‑X dipeptides was evaluated against human cathepsin A (lysosomal protective protein), FA-Phe-Leu, FA-Phe-Phe, and FA-Phe-Ala demonstrated the highest specificity constants (kcat/KM) [1]. Using FA-Phe-Leu in cultured skin fibroblasts, residual cathepsin A activity in galactosialidosis patients was measured at less than 6 % of normal controls, confirming the assay's diagnostic utility [1]. In contrast, less hydrophobic C‑terminal residues (e.g., Gly, Glu) yielded substantially lower kcat/KM values, precluding their use in clinical or screening settings.

Human Cathepsin A
Class-level
Ranked among top 3 substrates by specificity constant (kcat/KM)
Reported to distinguish normal vs. deficient fibroblast activity
Quantitative kcat/KM not provided; data to verify
Cathepsin A Lysosomal storage disease Diagnostic assay

Validated Application Scenarios for 3-(2-Furylacryloyl)phenylalanylleucine Based on Quantitative Differentiation


High‑Sensitivity Kinetic Assays of Wild‑Type and Mutant Carboxypeptidase Y

FA-Phe-Leu’s low KM (21 µM) and high kcat (81.7 s⁻¹) make it the optimal substrate for precise Michaelis‑Menten analysis of carboxypeptidase Y and its engineered variants [1]. The large UV‑visible signal permits robust kinetic measurements at enzyme concentrations as low as nanomolar, which is essential for structure‑function studies and site‑directed mutagenesis campaigns [2].

Cathepsin A Activity Profiling in Lysosomal Storage Disease Research

Because FA-Phe-Leu ranks among the three highest‑specificity substrates for human cathepsin A, it is a first‑line reagent for measuring protective protein/cathepsin A activity in fibroblast lysates and other primary cell cultures [3]. The assay reliably discriminates galactosialidosis patient cells (≤6 % residual activity) from healthy controls, supporting biomarker validation and therapeutic monitoring.

Selectivity Screening of Serine Carboxypeptidase Inhibitors

The differential sensitivity of FA-Phe-Leu versus FA-Phe-Val across S′1‑pocket mutants allows researchers to probe inhibitor binding modes [2]. Using FA-Phe-Leu as the reference substrate, compound libraries can be screened for inhibitors that selectively compete with the Leu‑terminated substrate, providing a functional readout of P1′‑site engagement.

Enzyme‑Coupled Assays Requiring Light‑Protected Conditions

All furylacryloyl peptides undergo cis‑trans photoisomerization under daylight, and FA-Phe-Leu is no exception [4]. Protocols that exploit FA-Phe-Leu’s superior kinetic parameters must incorporate amber‑vial handling and subdued lighting; adopting FA-Phe-Leu without this precaution can lead to inconsistent rates, whereas proper light protection ensures reproducible, quantitative data across laboratories.

Application
Selection Property
Validation Focus
Carboxypeptidase Y kinetic studies (wild-type and mutants)
Low KM and high kcat profile
Michaelis‑Menten parameter validation at nanomolar enzyme concentrations
Lysosomal storage disease research (cathepsin A)
High specificity for human cathepsin A
Activity discrimination in fibroblast lysates; reported low residual activity in galactosialidosis models
Serine carboxypeptidase inhibitor selectivity screening
Differential sensitivity across S′1‑pocket mutants
P1′‑site engagement and competitive inhibition profiling
Light-sensitive kinetic assays
Furylacryloyl photoisomerization behavior
Light-protection protocol validation for reproducible kinetics
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